4-Bromo-2-ethoxy-1-methoxybenzene

Medicinal Chemistry Cancer Biology Tubulin Inhibition

Researchers relying on generic aryl bromides for cross-coupling or SAR studies risk synthesis failure and loss of biological activity. 4-Bromo-2-ethoxy-1-methoxybenzene (CAS 52849-52-2) provides the precise 2-ethoxy-1-methoxy substitution pattern essential for regioselective Suzuki-Miyaura coupling and enzyme binding. Key differentiation points: - Demonstrates intrinsic antitubulin and antiproliferative activity against HCT116 human colon cancer cells, enabling direct medicinal chemistry exploration. - Ortho-disposed alkoxy groups confer distinct electron density and steric profile, critical for reproducible cross-coupling outcomes. - Well-defined physicochemical parameters (density 1.358 g/cm³, boiling point 252.1 °C) streamline purification and scale-up protocol development.

Molecular Formula C9H11BrO2
Molecular Weight 231.09 g/mol
CAS No. 52849-52-2
Cat. No. B1288837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-ethoxy-1-methoxybenzene
CAS52849-52-2
Molecular FormulaC9H11BrO2
Molecular Weight231.09 g/mol
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)Br)OC
InChIInChI=1S/C9H11BrO2/c1-3-12-9-6-7(10)4-5-8(9)11-2/h4-6H,3H2,1-2H3
InChIKeyWWHVUIQBSPEWNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-ethoxy-1-methoxybenzene (CAS 52849-52-2) Procurement & Differentiation Overview


4-Bromo-2-ethoxy-1-methoxybenzene (CAS 52849-52-2) is a halogenated aromatic ether and a polysubstituted benzene derivative featuring bromo, ethoxy, and methoxy substituents . This specific substitution pattern is critical for its utility as a synthetic intermediate and its reported biological activity. As a versatile building block, it is employed in various cross-coupling reactions and has demonstrated intrinsic antiproliferative activity , distinguishing it from simpler aryl bromides.

Why 4-Bromo-2-ethoxy-1-methoxybenzene Cannot Be Interchanged with Generic Aryl Bromides


Simple substitution with a generic aryl bromide or a regioisomer of 4-Bromo-2-ethoxy-1-methoxybenzene is not scientifically equivalent and can lead to failure in synthesis or loss of biological activity. The precise 2-ethoxy-1-methoxy substitution pattern dictates its reactivity and physicochemical properties . For instance, the ortho-relationship of the alkoxy groups influences electron density and steric hindrance, which is critical for regioselective cross-coupling and enzyme binding . Using an unsubstituted or differently substituted bromobenzene would alter reaction outcomes and invalidate structure-activity relationships (SAR) established for this specific compound.

Quantitative Differentiation Evidence for 4-Bromo-2-ethoxy-1-methoxybenzene (52849-52-2)


Antiproliferative Activity in HCT116 Colon Cancer Cells: A Differentiating Biological Property

4-Bromo-2-ethoxy-1-methoxybenzene exhibits quantifiable antitubulin and antiproliferative activity against HCT116 human colon cancer cells , a property not reported for simpler analogs like 4-bromoanisole or 4-bromo-2-ethoxybenzene. This biological activity provides a key differentiation point for researchers investigating this scaffold's therapeutic potential.

Medicinal Chemistry Cancer Biology Tubulin Inhibition

Suzuki-Miyaura Cross-Coupling Reactivity Profile of 4-Bromo-2-ethoxy-1-methoxybenzene

The carbon-bromine bond in 4-Bromo-2-ethoxy-1-methoxybenzene is susceptible to palladium-catalyzed Suzuki-Miyaura cross-coupling . This is a standard reactivity for aryl bromides; however, the presence of both electron-donating ethoxy and methoxy groups in a 2,1-relationship can modulate reaction rates and regioselectivity compared to unsubstituted or mono-substituted aryl bromides , making it a tailored intermediate for specific biaryl syntheses.

Organic Synthesis Cross-Coupling Building Blocks

Purity Benchmarking for Procurement: 4-Bromo-2-ethoxy-1-methoxybenzene

Commercial availability of 4-Bromo-2-ethoxy-1-methoxybenzene includes high-purity specifications, such as ≥98% and 95% , which are critical for ensuring reproducible synthetic and biological outcomes. This purity level is comparable to standard fine chemicals but is essential for avoiding side reactions in sensitive cross-coupling procedures.

Chemical Sourcing Quality Control Synthetic Intermediate

Physicochemical Profile: A Distinctive 2-Ethoxy-1-methoxy Substitution

The combination of ethoxy and methoxy groups in 4-Bromo-2-ethoxy-1-methoxybenzene results in a predicted density of 1.358 g/cm³ and boiling point of 252.1 °C at 760 mmHg [1]. These values differ from those of 4-bromo-2-ethoxybenzene (predicted density ~1.28 g/cm³, boiling point ~230 °C) , reflecting the impact of the additional methoxy substituent on intermolecular forces and volatility.

Physicochemical Properties Chromatography Solubility

Primary Application Scenarios for 4-Bromo-2-ethoxy-1-methoxybenzene (CAS 52849-52-2)


Medicinal Chemistry: Antiproliferative Scaffold Exploration

Due to its demonstrated antitubulin and antiproliferative activity against HCT116 cells , this compound is a valuable starting point for medicinal chemists investigating novel anticancer agents. Its activity provides a rationale for SAR studies around the 2-ethoxy-1-methoxy substitution pattern.

Organic Synthesis: Suzuki-Miyaura Cross-Coupling

The carbon-bromine bond in 4-Bromo-2-ethoxy-1-methoxybenzene is reactive in Suzuki-Miyaura cross-coupling reactions , making it a key building block for the synthesis of complex biaryl structures. This is particularly useful in the pharmaceutical and materials science sectors for constructing diverse molecular libraries.

Chemical Development: Physicochemical Property Optimization

The distinct density (1.358 g/cm³) and boiling point (252.1 °C) of this compound [1] differentiate it from simpler analogs. These properties are relevant for process chemists developing robust purification and isolation protocols, where compound-specific volatility and density are critical parameters.

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